

Application Notes & Protocols: 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride in Drug Discovery

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Compound of Interest

Compound Name: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Cat. No.: B1456633

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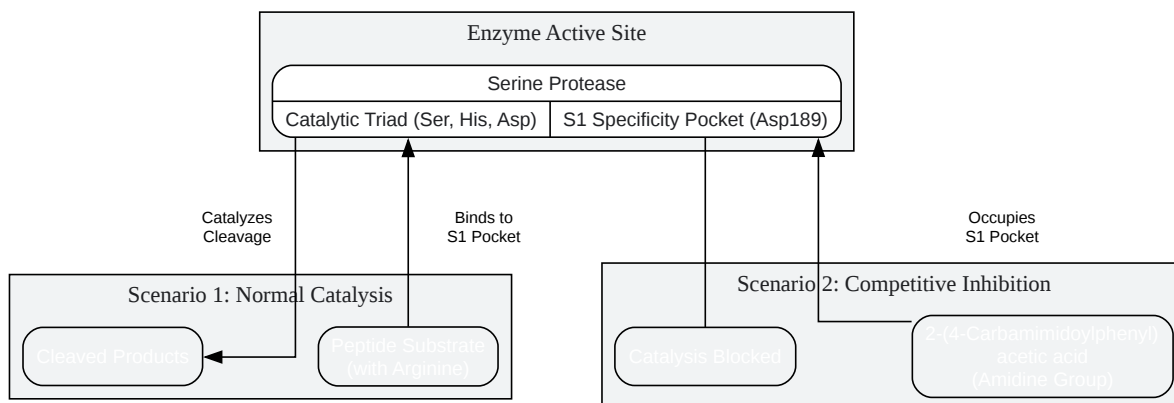
Introduction: A Scaffold for Serine Protease Inhibition

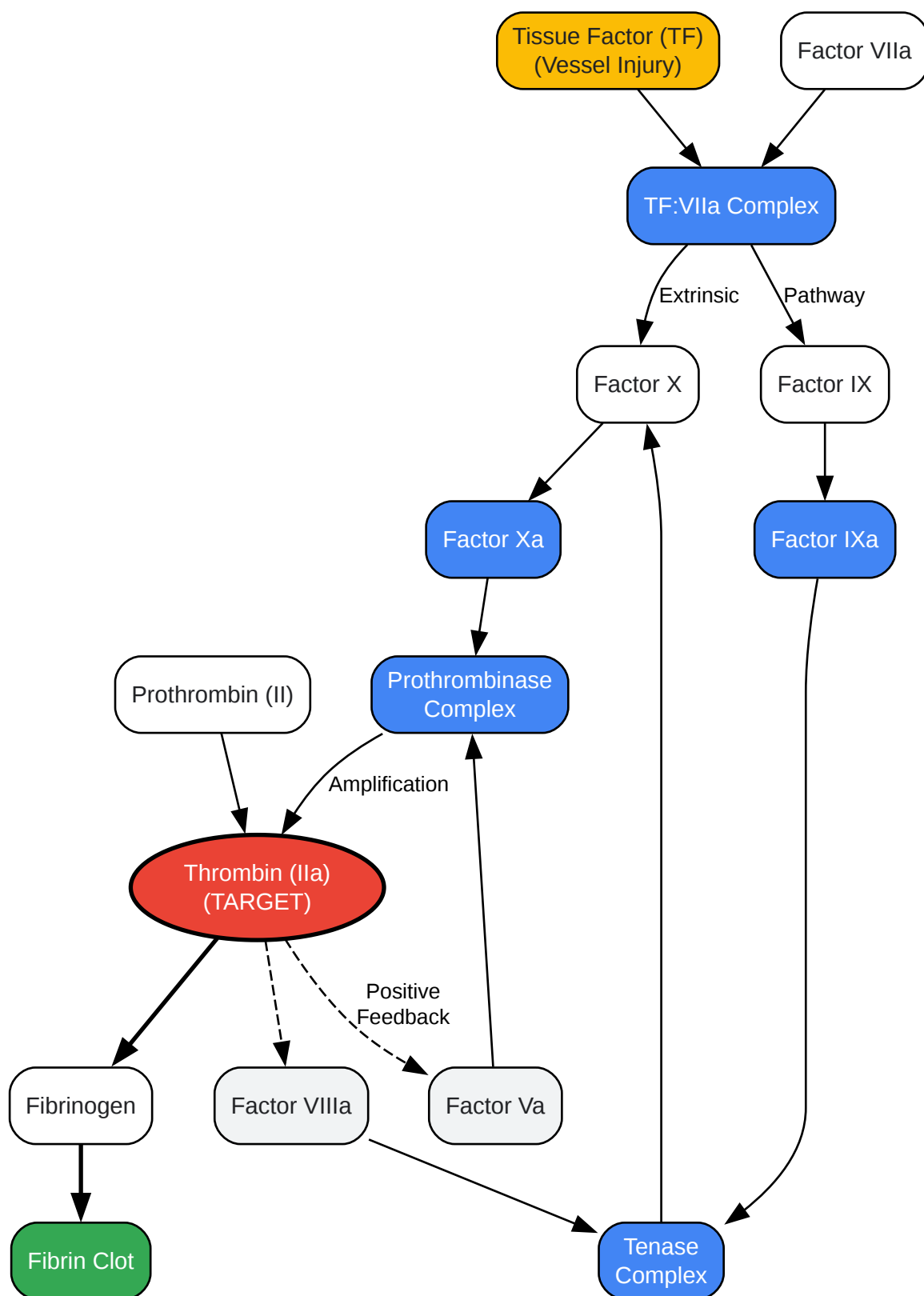
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, also known as 4-Amidinophenylacetic acid hydrochloride, is a small molecule inhibitor of serine proteases. Its structure features a phenylacetic acid core with a strategically placed carbamimidoyl (amidine) group. This amidine moiety is the key to its biological activity; it acts as a bioisostere of the guanidinium group found in arginine. This mimicry allows the compound to be recognized and bound by the active sites of trypsin-like serine proteases, which have a strong preference for cleaving peptide bonds after arginine or lysine residues.

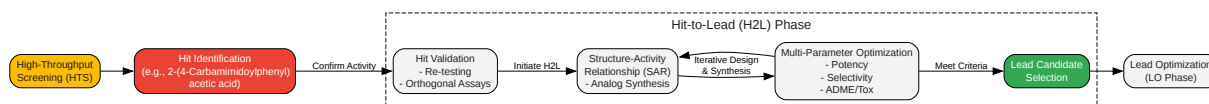
While a relatively simple molecule, 2-(4-Carbamimidoylphenyl)acetic acid serves as a valuable tool compound and a foundational scaffold in drug discovery. Its primary utility lies in the exploration and validation of therapeutic targets within the serine protease family, particularly enzymes like thrombin and trypsin. Its well-defined mechanism and tractable structure make it an excellent starting point for hit-to-lead campaigns aimed at developing more potent, selective, and drug-like inhibitors for a range of pathologies, including thrombosis, inflammation, and cancer.

Mechanism of Action: Mimicry and Competitive Inhibition

The inhibitory action of 2-(4-Carbamimidoylphenyl)acetic acid is rooted in its ability to act as a competitive inhibitor. The positively charged carbamimidoyl group is drawn to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor within the enzyme's active site, physically blocking the substrate from binding and preventing catalysis.







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